1,2-Difluoro-4,5-dimethoxybenzene
Overview
Description
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .
Synthesis Analysis
This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4 (OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2 (OCH3)2}2], which have solid-state lithium ion conductivity .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .Physical and Chemical Properties Analysis
This compound is a solid with a density of 1.226 g/mL at 25 °C. It has a melting point of 41-43 °C and a boiling point of 183.7±35.0 °C at 760 mmHg . It has a molar refractivity of 39.6±0.3 cm^3 and a molar volume of 145.9±3.0 cm^3 .Scientific Research Applications
Organometallic Chemistry
1,2-Difluorobenzene derivatives, including 1,2-Difluoro-4,5-dimethoxybenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This quality allows their use as non-coordinating solvents or readily displaced ligands in catalysis and organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Redox Shuttle Stability in Lithium-Ion Batteries
Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene, which are structurally similar to this compound, have been synthesized and investigated for their potential as redox shuttle additives in lithium-ion batteries. Their solubility in carbonate-based electrolytes and electrochemical stability are notable properties that facilitate their practical use in battery technology (Zhang et al., 2010).
Non-aqueous Redox Flow Batteries
1,4‐Dimethoxybenzene derivatives, closely related to this compound, exhibit high open-circuit potentials and electrochemical reversibility, making them suitable as catholytes in non‐aqueous redox flow batteries. Modifications like incorporating bicyclic substitutions have been explored to improve their chemical stability in the charged state, enhancing their suitability for energy storage applications (Zhang et al., 2017).
Synthesis of Fluorinated Compounds
This compound and related compounds are valuable in synthesizing various fluorinated organic compounds. These materials are crucial intermediates in many organic transformations, such as the formation of benzynes, a reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Photophysical Properties
Research on dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which include structural elements of this compound, has shown that these compounds exhibit unique photophysical properties like fluorescence. They are studied for their potential in various applications, including organic electronics and photonics (Shimizu et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound may be used in the synthesis of molecular crystals . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that the compound may be used in the synthesis of molecular crystals
Biochemical Analysis
Biochemical Properties
1,2-Difluoro-4,5-dimethoxybenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecular crystals that exhibit solid-state lithium ion conductivity . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the normal functioning of cells, potentially impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . This mechanism of action highlights the importance of its structural properties in determining its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The identification of these metabolic pathways is essential for understanding how this compound is processed within biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport and distribution is vital for understanding how this compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating the precise mechanisms through which this compound exerts its biological effects.
Properties
IUPAC Name |
1,2-difluoro-4,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOVLXLTJXDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357410 | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-80-7 | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper [] demonstrates that incorporating 1,2-difluoro-4,5-dimethoxybenzene into a lithium salt complex leads to the formation of a specific crystal structure. This structure features self-assembled channels composed of N(SO2CF3)2 anions and this compound frameworks, facilitated by intermolecular aromatic and hydrogen interactions. These channels provide pathways for lithium ion movement, effectively enhancing lithium ion conductivity within the material. The presence of fluorine atoms in this compound might influence the strength and nature of these interactions, further contributing to the observed conductivity.
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